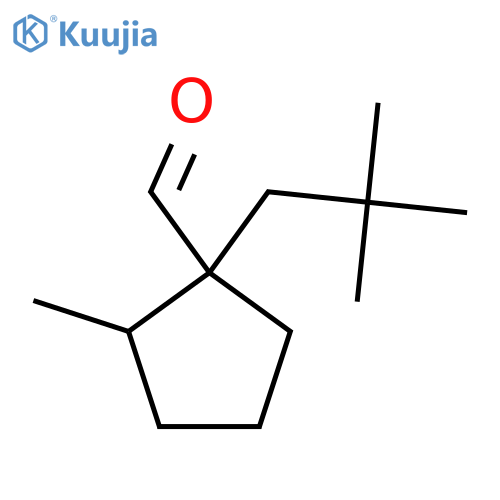

Cas no 2162501-71-3 (1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde)

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde

- 2162501-71-3

- EN300-1620332

-

- インチ: 1S/C12H22O/c1-10-6-5-7-12(10,9-13)8-11(2,3)4/h9-10H,5-8H2,1-4H3

- InChIKey: OMRPYJNYUVCODF-UHFFFAOYSA-N

- ほほえんだ: O=CC1(CC(C)(C)C)CCCC1C

計算された属性

- せいみつぶんしりょう: 182.167065321g/mol

- どういたいしつりょう: 182.167065321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 17.1Ų

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1620332-2.5g |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde |

2162501-71-3 | 2.5g |

$3051.0 | 2023-06-04 | ||

| Enamine | EN300-1620332-10.0g |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde |

2162501-71-3 | 10g |

$6697.0 | 2023-06-04 | ||

| Enamine | EN300-1620332-1000mg |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde |

2162501-71-3 | 1000mg |

$1343.0 | 2023-09-22 | ||

| Enamine | EN300-1620332-250mg |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde |

2162501-71-3 | 250mg |

$1235.0 | 2023-09-22 | ||

| Enamine | EN300-1620332-10000mg |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde |

2162501-71-3 | 10000mg |

$5774.0 | 2023-09-22 | ||

| Enamine | EN300-1620332-500mg |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde |

2162501-71-3 | 500mg |

$1289.0 | 2023-09-22 | ||

| Enamine | EN300-1620332-0.05g |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde |

2162501-71-3 | 0.05g |

$1308.0 | 2023-06-04 | ||

| Enamine | EN300-1620332-0.1g |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde |

2162501-71-3 | 0.1g |

$1371.0 | 2023-06-04 | ||

| Enamine | EN300-1620332-50mg |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde |

2162501-71-3 | 50mg |

$1129.0 | 2023-09-22 | ||

| Enamine | EN300-1620332-2500mg |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde |

2162501-71-3 | 2500mg |

$2631.0 | 2023-09-22 |

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

Related Articles

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehydeに関する追加情報

Introduction to 1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde (CAS No. 2162501-71-3) and Its Emerging Applications in Chemical Biology

The compound 1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde, identified by the CAS number 2162501-71-3, represents a structurally intriguing molecule with significant potential in the realm of chemical biology and pharmaceutical research. This aldehyde derivative, featuring a bulky isopropyl group and a methyl-substituted cyclopentane core, has garnered attention due to its unique stereochemistry and reactivity, which make it a valuable scaffold for the development of novel bioactive molecules.

At the heart of its utility lies the presence of a highly reactive aldehyde functional group (–CHO), which serves as a versatile handle for further chemical modifications. This feature enables the compound to participate in a wide array of synthetic transformations, including condensation reactions with amino acids, nucleophiles, and other heterocyclic systems. Such reactivity is particularly relevant in the context of drug discovery, where aldehydes are frequently employed as key intermediates in the synthesis of peptidomimetics, protease inhibitors, and other therapeutic agents.

The stereochemistry of 1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde is another critical aspect that contributes to its biological significance. The cyclopentane ring, substituted with two methyl groups at the 2-position and an isopropyl group at the 1-position, imparts a rigid conformation that can influence the binding affinity and selectivity of any derivatives synthesized from this core structure. This rigidity is particularly advantageous in designing molecules that interact with biological targets such as enzymes or receptors, where precise spatial orientation is often crucial for efficacy.

Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies indicate that the bulky substituents on the cyclopentane ring can stabilize specific conformations, which may enhance interactions with biological targets. For instance, virtual screening campaigns have identified this compound as a promising candidate for inhibiting certain kinases by virtue of its ability to mimic natural substrates or allosteric modulators. Such insights are derived from sophisticated docking algorithms that predict binding modes and affinity based on three-dimensional structures.

In parallel, experimental investigations have begun to explore the pharmacological properties of derivatives derived from 1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde. Researchers have synthesized various analogs by modifying the aldehyde group or introducing additional functional moieties. Preliminary biological assays suggest that certain derivatives exhibit inhibitory activity against inflammatory pathways or exhibit antimicrobial properties. These findings align with emerging literature on cyclopentane-based scaffolds, which have shown promise in modulating biological processes through their unique structural features.

The role of aldehydes in medicinal chemistry cannot be overstated. Beyond their utility as intermediates, aldehydes are known to engage in Schiff base formation—a reaction that yields imines capable of further derivatization. This reactivity has been leveraged to develop Schiff base-based drug candidates, which have demonstrated efficacy in treating conditions ranging from neurodegenerative disorders to infectious diseases. The compound under discussion (1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde) could serve as a precursor for generating such imines, thereby expanding the arsenal of pharmacological tools available to researchers.

Moreover, the synthesis of this compound exemplifies modern organic chemistry techniques that emphasize efficiency and sustainability. Catalytic methods have been employed to construct the cyclopentane ring with high regioselectivity, while transition-metal-catalyzed cross-coupling reactions have facilitated the introduction of substituents at specific positions. These advances not only streamline production but also minimize waste—a critical consideration in green chemistry initiatives within pharmaceutical research.

The future prospects for 1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde are vast. As computational methods improve and high-throughput screening becomes more accessible, new derivatives will likely be identified through automated virtual screening pipelines. Concurrently, synthetic chemists are exploring novel methodologies to functionalize this scaffold further—enabling access to structurally diverse libraries for experimental validation. Such interdisciplinary efforts promise to accelerate the discovery process and bring novel therapeutics to fruition more rapidly than traditional approaches alone.

In conclusion, 1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde (CAS No. 2162501-71-3) stands as a testament to the ingenuity inherent in modern chemical biology research. Its unique structural features—comprising both reactive functional groups and stereochemically defined moieties—position it as a versatile building block for innovative drug development programs. As our understanding of molecular interactions deepens and synthetic capabilities evolve, this compound will undoubtedly continue to play a pivotal role in advancing therapeutic strategies across multiple disease domains.

2162501-71-3 (1-(2,2-dimethylpropyl)-2-methylcyclopentane-1-carbaldehyde) 関連製品

- 941872-06-6(4-ethyl-N-3-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)

- 1193387-92-6(methyl 2-(3-carbamothioyl-1H-1,2,4-triazol-1-yl)acetate)

- 2228746-42-5(3-amino-1-(2,3-dihydro-1H-inden-5-yl)cyclobutane-1-carboxylic acid)

- 1219904-43-4(3-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}-1-(thiophen-2-yl)methylurea)

- 2228561-34-8(2-1-(aminooxy)ethyl-5-methoxyphenol)

- 1210486-07-9(N-(2,4-dimethoxyphenyl)-2-phenylmorpholine-4-carboxamide)

- 1263082-24-1(1H-Pyrrole-2-carboxylic acid, 4-cyclopropyl-)

- 349133-59-1(N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide)

- 1806547-59-0(3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one)

- 1361855-70-0(3-(Difluoromethyl)-2,4,6-trihydroxypyridine)